molecular formula C21H27N3O3 B5249345 N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline

N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline

Cat. No.: B5249345
M. Wt: 369.5 g/mol
InChI Key: CFOBWSJJHMKITI-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with aniline to produce N-[2-(3,4-dimethylphenoxy)ethyl]aniline. The final step involves nitration and subsequent reaction with piperidine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy and piperidinyl groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Breakdown products such as phenols and amines.

Scientific Research Applications

N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and piperidinyl groups may also contribute to the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethylphenoxy)ethyl]aniline: Lacks the nitro and piperidinyl groups, resulting in different chemical and biological properties.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]aniline: Contains methoxy groups instead of methyl groups, affecting its reactivity and applications.

Uniqueness

N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitro group, in particular, allows for various chemical transformations and interactions with biological targets that are not possible with similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-16-6-8-19(14-17(16)2)27-13-10-22-20-15-18(7-9-21(20)24(25)26)23-11-4-3-5-12-23/h6-9,14-15,22H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOBWSJJHMKITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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